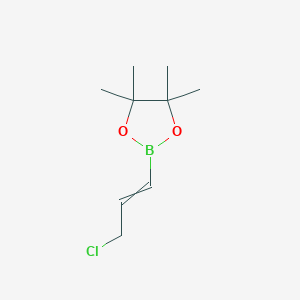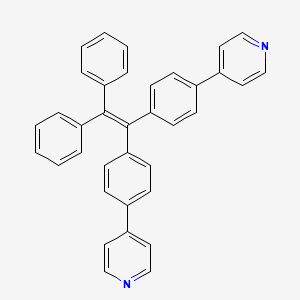
Spectinomycin sulfate tetrahydrate pentahydrate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spectinomycin dihydrochloride pentahydrate is a broad-spectrum, water-soluble antibiotic belonging to the aminocyclitol class. It is derived from the bacterium Streptomyces spectabilis and is primarily used to treat bacterial infections in humans and animals, particularly those caused by gram-negative bacteria . This compound is known for its effectiveness against Neisseria gonorrhoeae, the bacterium responsible for gonorrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spectinomycin dihydrochloride pentahydrate is synthesized through the fermentation of Streptomyces spectabilis. The fermentation broth is processed to isolate spectinomycin, which is then converted to its dihydrochloride pentahydrate form . The process involves several steps, including:
Fermentation: Culturing under controlled conditions to produce spectinomycin.
Isolation: Extracting spectinomycin from the fermentation broth.
Purification: Purifying the extracted spectinomycin to remove impurities.
Conversion: Converting spectinomycin to its dihydrochloride pentahydrate form by reacting it with hydrochloric acid and crystallizing the product
Industrial Production Methods: Industrial production of spectinomycin dihydrochloride pentahydrate follows similar steps but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques such as ion-pair reversed-phase liquid chromatography are employed to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Spectinomycin dihydrochloride pentahydrate undergoes various chemical reactions, including:
Oxidation: Spectinomycin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in spectinomycin, altering its activity.
Substitution: Spectinomycin can undergo substitution reactions, particularly at its hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxyspectinomycin, while substitution reactions can produce various spectinomycin derivatives .
Scientific Research Applications
Spectinomycin dihydrochloride pentahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study aminocyclitol antibiotics and their chemical properties.
Biology: Employed in cell culture applications to prevent bacterial contamination and as a selection agent for resistant bacteria and plant cells
Medicine: Used to treat bacterial infections, particularly gonorrhea, and to study the mechanisms of antibiotic resistance
Mechanism of Action
Spectinomycin dihydrochloride pentahydrate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA and thus interrupting protein elongation . This action is bactericidal, leading to the death of susceptible bacteria. The primary molecular target is the 30S ribosomal protein S12 .
Comparison with Similar Compounds
Streptomycin: Another aminoglycoside antibiotic that also targets the 30S ribosomal subunit but has a broader spectrum of activity.
Gentamicin: An aminoglycoside antibiotic with a similar mechanism but used for different types of bacterial infections.
Uniqueness: Spectinomycin dihydrochloride pentahydrate is unique in its specific activity against Neisseria gonorrhoeae and its use in treating gonorrhea, especially in patients allergic to penicillins . Unlike other aminoglycosides, it is less nephrotoxic and ototoxic, making it a safer option for certain patients .
Properties
IUPAC Name |
8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHJOVNPPSBWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36Cl2N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
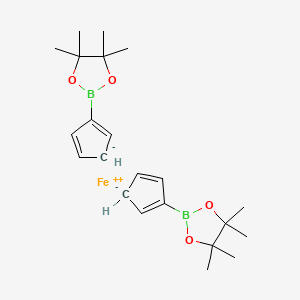
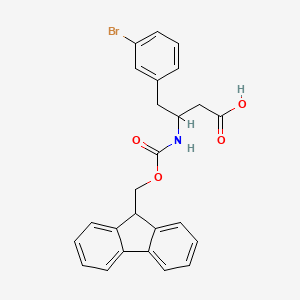

![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)

![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
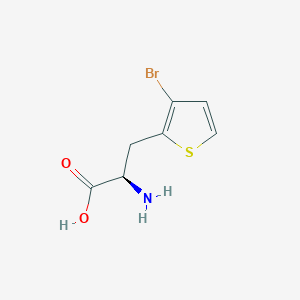
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
